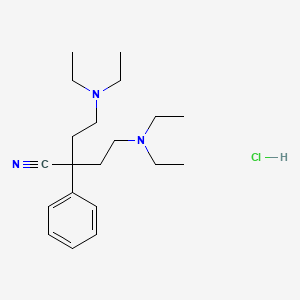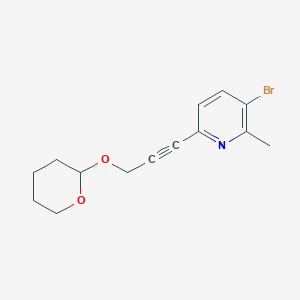
1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE is an organic compound with a unique structure that includes a dihydroisobenzofuran ring substituted with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1-dimethyl-1,3-dihydroisobenzofuran with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonitrile position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE involves its interaction with specific molecular targets. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Citalopram: 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.
Escitalopram: S-(+)-1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Uniqueness
1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE is unique due to its specific substitution pattern and the presence of the carbonitrile group. This structural feature imparts distinct reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1,1-dimethyl-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-11(2)10-4-3-8(6-12)5-9(10)7-13-11/h3-5H,7H2,1-2H3 |
Clave InChI |
QBVWWFBYMCCTJT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(CO1)C=C(C=C2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)




![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)

